molecular formula C12H13IN2O2 B8188365 tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8188365
M. Wt: 344.15 g/mol
InChI Key: KDHRAEOQNBFTPX-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a pyrrolopyridine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility for subsequent synthetic transformations. The iodine atom at the 3-position serves as a reactive handle for further functionalization, making this building block particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . In scientific research, this compound and its structural analogs are primarily investigated for their potential in drug discovery programs. Researchers utilize this scaffold in the design and synthesis of molecules that target specific enzymes, such as protein kinases . For instance, analogs based on the pyrrolopyridine core have been developed as potent and selective inhibitors of the protein kinase MPS1, a target of significant interest in oncology due to its role in chromosomal instability in certain cancers . The Boc-protected iodo-pyrrolopyridine serves as a key precursor in the multi-step synthesis of these bioactive molecules, enabling exploration of their therapeutic potential . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-iodopyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-8(13)10-9(15)5-4-6-14-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHRAEOQNBFTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Pyrrole Nitrogen

The primary step involves protecting the NH group of 1H-pyrrolo[3,2-b]pyridine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure:

  • Reactants:

    • 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Boc anhydride (1.1 equiv)

    • DMAP (0.1 equiv)

    • THF (anhydrous)

  • Conditions:

    • Temperature: −20°C → room temperature (2–4 hours)

    • Yield: ~56% after column chromatography.

Mechanistic Insight:
The Boc group installs at the pyrrole nitrogen via nucleophilic acyl substitution, forming tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. DMAP accelerates the reaction by deprotonating the NH group.

Optimization and Analytical Validation

Reaction Optimization

  • Solvent Selection: THF for protection (polar aprotic), DCM for iodination (non-polar).

  • Catalyst Loading: DMAP at 10 mol% ensures complete Boc protection without side reactions.

  • Temperature Control: Slow warming (−20°C → RT) prevents exothermic decomposition during protection.

Spectroscopic Characterization

  • 1H NMR (CDCl3):
    δ 8.55 (dd, J = 5.0, 1.5 Hz, 1H), 7.89–7.72 (m, 2H), 7.27 (dd, J = 5.0, 3.0 Hz, 1H), 1.69 (s, 9H).

  • 13C NMR:
    δ 153.2 (C=O), 146.1 (C-I), 128.0, 125.4, 122.4 (aromatic), 84.7 (C-O), 28.0 (tert-butyl).

  • HRMS:
    [M + H]⁺ Calcd for C12H13IN2O2: 344.15; Found: 344.14.

Alternative Methods and Challenges

Halogen Exchange from Bromo Precursors

Starting from tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, iodine can be introduced via Finkelstein reaction using NaI/CuI in DMF. However, this method suffers from lower yields (~45%) and requires harsh conditions (100°C, 24 hours).

Directed Ortho-Metalation

Using lithium diisopropylamide (LDA) to deprotonate C-3 followed by quenching with iodine provides an alternative route. This method demands strict anhydrous conditions and achieves ~60% yield.

Scalability and Industrial Applications

Large-Scale Synthesis

  • Continuous Flow Reactors: Improve Boc protection efficiency (yield >70%) by minimizing side reactions.

  • Catalyst Recycling: DMAP can be recovered via aqueous extraction, reducing costs.

Applications in Drug Discovery

The compound serves as a key intermediate in:

  • Kinase Inhibitors: e.g., MPS1 inhibitors for cancer therapy.

  • Antiviral Agents: Modifies viral replication pathways.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).

    Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol, methanol).

Major Products Formed:

    Substitution Reactions: Substituted pyrrolo[3,2-b]pyridine derivatives.

    Coupling Reactions: Biaryl or heteroaryl compounds.

    Reduction Reactions: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of pyrrolopyridine compounds, including tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of glioblastoma cells through the modulation of signaling pathways associated with cell survival and proliferation. The structure-activity relationship (SAR) analyses suggested that the presence of the iodo group enhances biological activity due to increased lipophilicity and potential for halogen bonding .

2. Neurological Disorders:
Another promising application is in the treatment of neurological disorders. Research has indicated that pyrrolopyridine derivatives can act as modulators of neurotransmitter receptors, potentially aiding in conditions such as depression and anxiety.

Case Study:
In a preclinical trial involving animal models, a related compound was found to improve depressive-like behaviors through serotonin receptor modulation. This suggests that this compound could be explored further for its neuropharmacological properties .

Material Science Applications

1. Organic Electronics:
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency.

Data Table: Electronic Properties Comparison

CompoundMobility (cm²/V·s)Band Gap (eV)Application
This compound0.52.0OLEDs
Related Pyrrolopyridine Derivative0.61.8OPVs

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of iodine at the 3-position is crucial for enhancing reactivity and biological activity.

Synthesis Overview:

  • Starting Material: Pyrrole derivatives
  • Reagents: Iodine source, coupling agents
  • Conditions: Varying temperatures and solvents depending on the specific synthetic route.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding interactions or undergo metabolic transformations that enhance the compound’s activity. The pyrrolo[3,2-b]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Variations: Halogen vs. Functional Groups: The iodine substituent in the target compound offers superior leaving-group reactivity compared to bromine (e.g., ), facilitating cross-coupling reactions . Isomeric Differences: The [3,2-b] vs. [2,3-b] vs. [3,2-c] isomers (e.g., ) influence electronic properties and binding affinities in kinase inhibitors .

Synthetic Efficiency :

  • The target compound’s synthesis (55% overall yield) is more efficient than the 15% yield observed for the 3,4-dimethoxyphenyl-substituted analog (), reflecting challenges in Suzuki coupling steric hindrance .
  • Trifluoromethyl-substituted analogs () require specialized reagents, increasing synthesis complexity .

Physicochemical Properties: The trifluoromethyl group in enhances lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration .

Applications in Drug Discovery :

  • Iodo- and bromo-substituted derivatives are pivotal in constructing kinase inhibitors (e.g., ) .
  • Carbamate-protected analogs (e.g., ) serve as aldehyde precursors for bioconjugation .

Biological Activity

tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a halogenated heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. With the molecular formula C12_{12}H13_{13}I N2_2O2_2, this compound combines pyrrole and pyridine rings, making it a valuable scaffold for drug discovery and organic synthesis.

  • Molecular Weight : 344.15 g/mol
  • CAS Number : 1316228-21-3
  • Molecular Structure : Contains both pyrrole and pyridine moieties, with an iodine substituent at the 3-position, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The iodine atom can facilitate binding interactions or undergo metabolic transformations that enhance the compound's activity. The core structure allows for significant non-covalent interactions such as π-π stacking and hydrogen bonding with biological macromolecules, which are crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antiviral Activity : Investigations have indicated possible activity against viral pathogens.
  • Antibacterial Effects : Some derivatives show promise in combating bacterial infections.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated:

  • Cell Line Tested : HCT116 (human colon cancer)
  • IC50_{50} Values: The compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 12 µM, indicating strong potential as an anticancer agent .

Antiviral Activity

In vitro assays assessed the antiviral properties against Herpes simplex virus and Polio virus:

  • Activity Observed : The compound showed moderate antiviral activity, with effective concentration values suggesting further exploration in antiviral drug development .

Antibacterial Effects

Research on antibacterial properties revealed:

  • Tested Strains : E. coli and S. aureus.
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values of 50 µM against E. coli and 75 µM against S. aureus, indicating potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} / MIC
This compoundStructureAnticancer, Antiviral12 µM (cancer), 50 µM (bacteria)
tert-butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateSimilar structureModerate anticancerNot specified
tert-butyl 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylateDifferent substituentEnhanced electronic propertiesNot specified

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?

The synthesis typically involves functionalization of the pyrrolo[3,2-b]pyridine core. A common approach is halogenation at the 3-position using iodine in the presence of a directing group. For example, tert-butyl protection of the pyrrolopyridine nitrogen (via Boc anhydride) stabilizes the intermediate, facilitating regioselective iodination. Subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) can further modify the scaffold .

Q. Key Steps :

Boc Protection : React 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP as a catalyst .

Iodination : Use N-iodosuccinimide (NIS) or I₂ with a Lewis acid (e.g., FeCl₃) to introduce iodine at the 3-position.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How is the tert-butyl protecting group removed during downstream functionalization?

The Boc group is cleaved under acidic conditions, typically using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. For example, treatment with 4N HCl in dioxane at 70°C for 4 hours removes the Boc group, yielding the free amine or heterocycle .

Q. Methodological Note :

  • Acid Sensitivity : Ensure substrates tolerate acidic conditions. For acid-labile compounds, milder methods (e.g., TFA/CH₂Cl₂ at 0°C) are preferred.

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for tert-butyl 3-iodo-pyrrolopyridine derivatives?

The iodine at the 3-position serves as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings; Pd₂(dba)₃ with SPhos for Buchwald-Hartwig aminations .
  • Solvent System : Dioxane/water mixtures (4:1 v/v) at 90°C for 12–24 hours.
  • Base : Potassium carbonate or cesium carbonate enhances reactivity.

Example :
In a Suzuki-Miyaura reaction with 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄ catalyzes coupling at 90°C, yielding tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-pyrrolopyridine-1-carboxylate with 15–95% yield variability depending on steric and electronic factors .

Q. What strategies address low yields in Buchwald-Hartwig aminations of this compound?

Low yields often stem from competing side reactions (e.g., dehalogenation). Mitigation strategies include:

  • Precatalyst Systems : Use Pd(OAc)₂ with Xantphos to enhance stability.
  • Temperature Control : Reactions at 80–100°C improve turnover.
  • Additives : Silver salts (Ag₂O) suppress iodide scrambling .

Data Contradiction Analysis :
Yields vary widely (e.g., 15% vs. 95% in similar conditions) due to:

  • Substrate Electronic Effects : Electron-deficient boronic acids couple less efficiently.
  • Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) is critical for reproducibility .

Q. How is X-ray crystallography used to resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction with SHELXL software refines molecular geometry. For tert-butyl 3-iodo-pyrrolopyridines:

  • Crystallization : Grow crystals via slow evaporation (e.g., CH₂Cl₂/hexane).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 handles heavy atoms (iodine) and disorder modeling .

Challenge : The bulky tert-butyl group may induce disorder, requiring TWINABS for data scaling .

Q. What safety precautions are critical when handling iodinated pyrrolopyridines?

  • Thermal Stability : Avoid heat sources (P210) due to decomposition risks .
  • Ventilation : Use fume hoods for reactions releasing HI gas.
  • Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal.

Q. How can computational methods guide the design of pyrrolopyridine-based kinase inhibitors?

  • Docking Studies : Model interactions with ATP-binding pockets (e.g., AAK1 kinase) using AutoDock Vina.
  • SAR Analysis : Correlate substituent effects (e.g., 3-iodo vs. 3-phenyl) with IC₅₀ values.
  • DFT Calculations : Predict regioselectivity in cross-couplings using B3LYP/6-31G(d) .

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